molecular formula C10H13NS B1519435 N-phenylthiolan-3-amine CAS No. 1021107-88-9

N-phenylthiolan-3-amine

Cat. No.: B1519435
CAS No.: 1021107-88-9
M. Wt: 179.28 g/mol
InChI Key: GZZHJTKDOXFXBW-UHFFFAOYSA-N
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Description

N-Phenylthiolan-3-amine is a chemical compound with the molecular formula C₁₀H₁₃NS It is a derivative of thiolane, featuring a phenyl group attached to the nitrogen atom of the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylthiolan-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of phenylthiol with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Phenylthiolan-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions may produce thiol derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted thiolanes.

Scientific Research Applications

N-Phenylthiolan-3-amine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be employed in the study of biological systems, particularly in understanding sulfur-containing compounds' roles.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Phenylthiolan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Thiolan-3-amine

  • Phenylthiol

  • Other sulfur-containing heterocycles

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Properties

IUPAC Name

N-phenylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZHJTKDOXFXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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